Product packaging for Bunazosin Hydrochloride(Cat. No.:CAS No. 52712-76-2)

Bunazosin Hydrochloride

Cat. No.: B120117
CAS No.: 52712-76-2
M. Wt: 409.9 g/mol
InChI Key: NBGBEUITCPENLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bunazosin hydrochloride is a potent and selective alpha1-adrenergic receptor antagonist . By blocking α1-adrenergic receptors on vascular smooth muscle, it inhibits vasoconstriction, leading to vasodilation and improved blood flow . This mechanism underpins its well-documented use in ophthalmic research, where it has been shown to reduce intraocular pressure by increasing uveoscleral outflow . Beyond its ocular hypotensive effects, this compound is a valuable tool for investigating neuroprotective pathways. In vitro studies on rat primary retinal cultures have demonstrated that the compound can significantly reduce glutamate-induced neurotoxicity, an effect that may be partly attributed to the inhibition of Na+ channels, offering a potential research pathway for addressing retinal cell death . Emerging and promising research from a 2023 murine model study has highlighted the potential of topical this compound in suppressing the progression of lens-induced myopia . The study reported that administration of Bunazosin eye drops suppressed the myopic shift in refractive error, axial elongation, and choroidal thinning. This suppressive effect was linked to a significant increase in choroidal blood perfusion and was found to be dose-dependent . These findings position this compound as a compelling candidate for research into novel therapeutic strategies against myopia. This product is presented for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28ClN5O3 B120117 Bunazosin Hydrochloride CAS No. 52712-76-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3.ClH/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19;/h11-12H,4-10H2,1-3H3,(H2,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGBEUITCPENLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80755-51-7 (Parent)
Record name Bunazosin hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7048588
Record name Bunazosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52712-76-2
Record name Bunazosin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52712-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bunazosin hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bunazosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUNAZOSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18V54TZ7U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Receptor Pharmacology of Bunazosin Hydrochloride

Alpha-1 Adrenoceptor Subtype Selectivity and Binding Kinetics

Bunazosin's therapeutic effects are rooted in its ability to selectively block alpha-1 adrenergic receptors. nih.govnih.gov This selectivity distinguishes it from non-selective alpha-blockers and is crucial to its mechanism of action.

Affinity for Alpha-1a, Alpha-1b, and Alpha-1d Adrenoceptor Subtypes

While bunazosin (B1200336) is established as a selective antagonist for the alpha-1 adrenoceptor family over the alpha-2 subtype, detailed comparative binding affinity data (Kᵢ values) across the three primary alpha-1 subtypes (α₁ₐ, α₁ₑ, and α₁ₔ) is not extensively detailed in the available literature. However, functional studies provide insight into its potent antagonist activity. In studies on rabbit proximal urethra smooth muscle, bunazosin's antagonist potency (pA₂) was determined to be 8.39. medchemexpress.com The pA₂ value is a measure of the antagonist's activity in a functional assay, representing the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. This indicates a high level of potency at the alpha-1 receptors mediating smooth muscle contraction in this tissue.

Competitive vs. Non-Competitive Antagonism Mechanisms

Research into the nature of bunazosin's interaction with the alpha-1 adrenoceptor indicates a competitive antagonism mechanism. In a study examining the effects of bunazosin on norepinephrine-induced contractions in the rabbit proximal urethra, the presence of bunazosin caused a concentration-dependent parallel shift to the right in the norepinephrine (B1679862) concentration-response curve. medchemexpress.com

A Schild plot analysis of these findings yielded a straight line with a slope of 0.96. medchemexpress.com A slope of approximately 1 in a Schild plot is a hallmark characteristic of competitive antagonism, suggesting that bunazosin and the agonist (norepinephrine) bind to the same receptor site in a reversible and mutually exclusive manner. medchemexpress.com

Radioligand Binding Studies and Receptor Quantification (e.g., [3H]-bunazosin)

The tritiated form of bunazosin, [³H]-bunazosin, has been developed and utilized as a valuable radioligand for characterizing and quantifying alpha-1 adrenoceptors in various tissues. researchgate.netgenome.jp These binding assays have demonstrated that [³H]-bunazosin binding is specific, saturable, and of high affinity. researchgate.net

Radioligand binding studies have provided key parameters such as the equilibrium dissociation constant (Kₔ) and the maximum receptor density (Bₘₐₓ). The Kₔ value reflects the affinity of the radioligand for the receptor, with a lower Kₔ indicating higher affinity. The Bₘₐₓ value represents the total concentration of receptors in the tissue. sci-hub.secaltagmedsystems.co.uk

In membranes from human prostates with benign prostatic hypertrophy (BPH), specific binding of [³H]-bunazosin was characterized by a high affinity, with a Kₔ of 0.55 nM, and a receptor density (Bₘₐₓ) of 676 fmol/mg of protein. researchgate.netnih.gov Similarly, studies in the rat renal cortex using [³H]-bunazosin revealed an apparent Kₔ of 0.38 nmol/L. genome.jp These studies confirm that [³H]-bunazosin is a potent tool for the direct investigation of alpha-1 adrenoceptor binding sites.

Binding Characteristics of [³H]-Bunazosin
TissueSpeciesDissociation Constant (Kₔ)Receptor Density (Bₘₐₓ)Reference
Prostate (BPH)Human0.55 ± 0.04 nM676 ± 33 fmol/mg protein researchgate.netnih.gov
Renal CortexRat0.38 ± 0.06 nmol/LNot Reported genome.jp
Renal CortexHuman4.6 nmol/l34.7 fmol/mg of protein drugbank.com
Renal MedullaHuman2.4 nmol/l23.2 fmol/mg of protein drugbank.com

Downstream Signaling Pathways and Cellular Responses

By blocking the alpha-1 adrenoceptor, bunazosin hydrochloride prevents the initiation of a cascade of intracellular events normally triggered by adrenergic agonists like norepinephrine.

G-Protein Coupled Receptor Interactions

Alpha-1 adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily. Specifically, they are coupled to the Gq/11 family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change that activates the Gq/11 protein. This activation initiates a signaling cascade, a primary component of which is the activation of phospholipase C (PLC).

As a competitive antagonist, bunazosin binds to the alpha-1 adrenoceptor but does not induce the conformational change necessary for G-protein activation. By occupying the receptor's binding site, it effectively prevents endogenous catecholamines from activating the Gq/11 pathway, thereby inhibiting the downstream cellular responses mediated by this signaling cascade.

Intracellular Calcium Mobilization and Modulation

A critical consequence of Gq/11 pathway activation is an increase in intracellular calcium (Ca²⁺) concentration. Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

Bunazosin has been shown to directly impact this process. In cultured rat aortic smooth muscle cells, this compound not only caused a marked and sustained decrease in the basal cytosolic Ca²⁺ concentration but also completely blocked the increase in intracellular Ca²⁺ induced by the alpha-1 agonist phenylephrine (B352888).

Interactions with Other Receptor Systems and Ion Channels

This compound has been evaluated for its effects on various ion channels, including voltage-gated sodium channels. Blockade of these channels can significantly alter cellular excitability and conduction velocity. frontiersin.org Comparative electrophysiological studies have been conducted to differentiate the effects of bunazosin from other alpha-1 adrenergic blockers, such as doxazosin (B1670899).

In a study using rat hearts, doxazosin was found to inhibit the cardiac sodium current (INa) and cause a negative shift in the inactivation curve at a concentration of 10 µM. In contrast, bunazosin, at the same concentration, did not demonstrate a significant inhibitory effect on the sodium current. wikipedia.org While bunazosin did show a moderate inhibitory effect on the L-type calcium current (I(Ca,L)), its lack of activity at the sodium channel represents a key pharmacological distinction. wikipedia.org This suggests that this compound possesses minimal to no significant sodium channel blocking properties at therapeutic concentrations.

Table 1: Comparative Electrophysiological Effects on Cardiac Ion Currents (at 10 µM)

Compound Sodium Current (INa) Inhibition L-type Calcium Current (I(Ca,L)) Inhibition
Bunazosin No significant inhibition ~30% inhibition
Doxazosin Significant inhibition Significant inhibition

The therapeutic utility and side-effect profile of a drug are heavily influenced by its selectivity for its primary target receptor over other receptors. This compound is characterized by its high selectivity for alpha-1 adrenergic receptors over alpha-2 adrenergic receptors. genome.jp

Studies have also investigated its potential for interaction with other unrelated receptor systems. For instance, a receptor-binding assay demonstrated that bunazosin does not bind to either endothelin A (ETA) or endothelin B (ETB) receptors. researchgate.net While extensive public data from broad panel screening against a wide array of neurotransmitter receptors (such as dopaminergic and serotonergic subtypes) is limited, the available literature emphasizes its targeted action on the alpha-1 adrenoceptor. The absence of widely reported, significant binding affinities for major dopamine (B1211576) or serotonin (B10506) receptors suggests a low potential for direct cross-reactivity with these systems.

Table 2: Summary of this compound Receptor Interaction Profile

Receptor System Interaction / Selectivity Finding
Adrenergic Receptors Alpha-1 vs. Alpha-2 Selective antagonist for alpha-1 adrenoceptors. genome.jp
Endothelin Receptors ETA and ETB No significant binding affinity observed. researchgate.net
Dopamine Receptors Cross-reactivity No significant binding affinity widely reported.
Serotonin Receptors Cross-reactivity No significant binding affinity widely reported.

Pharmacodynamic and Pharmacokinetic Research

Absorption and Bioavailability Studies

Bunazosin (B1200336) hydrochloride is absorbed from the gastrointestinal tract following oral administration. patsnap.com As an alpha-1 adrenergic receptor antagonist, its systemic action relies on its successful passage from the gut into the bloodstream. The primary mechanism for the absorption of many orally administered drugs involves passive diffusion across the gastrointestinal mucosa, driven by a concentration gradient. While specific studies detailing the precise transporters or channels involved in bunazosin's uptake are not extensively documented in the provided research, its classification as a quinazoline (B50416) derivative suggests it possesses the physicochemical properties necessary for lipid membrane transit. After absorption, bunazosin undergoes first-pass metabolism in the liver, which can influence its ultimate bioavailability. patsnap.com The adrenergic control of gut motility, which can be modulated by alpha-1 adrenoceptor antagonists, may also indirectly influence the absorption environment, although this is a general principle of the drug class rather than a specific documented mechanism for bunazosin's own absorption. nih.gov

The formulation of bunazosin hydrochloride significantly influences its pharmacokinetic profile, particularly its systemic availability and duration of action. A sustained-release formulation, also known as bunazosin retard, has been developed to provide a more stable plasma concentration over time compared to immediate-release versions.

Another study highlighted that a sustained-release formulation of this compound may have a beneficial effect on cerebral blood flow in hypertensive patients with chronic cerebral infarction, an effect not as commonly observed with other classes of antihypertensives like ACE inhibitors. nih.gov This finding suggests that the controlled release of bunazosin from the formulation allows for sustained systemic concentrations that can influence blood flow in specific vascular beds. nih.gov The goal of such formulations is to enhance therapeutic efficacy and patient compliance by maintaining the drug concentration within a desired therapeutic window for an extended period. mdpi.com

Table 1: Pharmacokinetic Parameters of Sustained-Release Bunazosin (6 mg) in Hypertensive Patients nih.gov

ParameterNormal Renal Function (NRF)Impaired Renal Function (IRF)Significance (NRF vs. IRF)
Peak Plasma Level (Cmax) LowerSignificantly HigherP < 0.05
Time to Peak (Tmax) Not specifiedNot specifiedNo significant difference
Elimination Half-Life (t₁/₂) Not specifiedNot specifiedNo significant difference
AUC₀₋₂₄ (after consecutive dosing) No significant change from single doseNo significant change from single doseNo significant difference
Cumulative Urinary Excretion < 1.1% of dose< 1.1% of doseNo significant difference

Distribution and Tissue-Specific Accumulation

The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug distributes in the body tissues versus the plasma. derangedphysiology.com For bunazosin, studies have shown that its distribution can be affected by physiological conditions such as renal function.

In a comparative study between healthy control subjects and patients with renal insufficiency, the apparent volume of distribution was found to be significantly smaller in the patient group. nih.gov This suggests that in the context of renal insufficiency, bunazosin is less distributed into the tissues and more confined to the central compartment (blood). nih.gov Concurrently, the peak plasma level and the area under the plasma concentration-time curve were significantly increased in these patients, which is consistent with a smaller volume of distribution and decreased plasma clearance. nih.gov These findings suggest that hepatic metabolism of the drug may be reduced in patients with renal disease, impacting its distribution profile. nih.gov

Table 2: Effect of Renal Insufficiency on Bunazosin Pharmacokinetic Parameters nih.gov

ParameterHealthy Control SubjectsPatients with Renal Insufficiency
Peak Plasma Level NormalSignificantly Increased
Area Under Curve (AUC) NormalSignificantly Increased
Plasma Clearance NormalSignificantly Smaller
Apparent Volume of Distribution NormalSignificantly Smaller

This compound is formulated for topical ophthalmic use, primarily for the management of glaucoma, due to its ability to penetrate ocular tissues and exert local effects. wikipedia.org The mechanism involves reducing intraocular pressure by enhancing aqueous humor outflow. wikipedia.orgyoutube.com

Detailed pharmacokinetic studies in rabbits have been conducted to model the distribution of bunazosin in various ocular tissues after topical instillation. nih.gov A study developed a seven-compartment pharmacokinetic model to describe the drug's behavior. Following instillation, bunazosin concentrations were measured in tear fluid, aqueous humor, cornea, and the iris-ciliary body. nih.gov The model demonstrated that topically applied bunazosin effectively penetrates the anterior segment of the eye, reaching therapeutic concentrations in the target tissues. nih.gov

Further research has shown that bunazosin can also reach posterior ocular structures. It has been found to inhibit endothelin-1-induced constriction of retinal arteries in rabbits, suggesting that topical application can lead to sufficient concentrations in the posterior retina. researchgate.netresearchgate.net This is significant as it indicates the potential for bunazosin to influence blood flow to the optic nerve. wikipedia.org Studies in murine models of myopia have also demonstrated that topical bunazosin can increase choroidal blood perfusion, which is associated with the suppression of myopia progression. arvojournals.orgarvojournals.org

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the central nervous system (CNS). nih.govnih.gov The ability of a drug to permeate the BBB is crucial for treating CNS disorders. mdpi.com

While direct quantitative studies on the BBB permeability of bunazosin are limited, evidence from clinical studies suggests it can cross the BBB and exert effects on the CNS. A study on hypertensive patients with chronic cerebral infarction found that a sustained-release formulation of this compound significantly increased cerebral blood flow in the parietal cortex and caudate nucleus after eight weeks of administration. nih.gov This indicates that the drug reaches the cerebral vasculature and influences its function, which implies at least some degree of CNS penetration. The selectivity of bunazosin for alpha-1 adrenergic receptors is thought to minimize potential side effects related to the central nervous system compared to less selective agents. patsnap.com However, the observed influence on cerebral circulation confirms a central effect. nih.gov The transport of lipid-soluble small molecules is a primary mechanism for crossing the BBB, and as a quinazoline derivative, bunazosin likely utilizes this pathway. researchgate.net

Metabolism and Biotransformation Pathways

The transformation of this compound within the body is a critical determinant of its therapeutic action and duration. The liver serves as the primary site for its metabolism.

Cytochrome P450 Enzyme Involvement (e.g., Rifampicin interactions)

The metabolism of this compound occurs principally in the liver, a process that typically involves the cytochrome P450 (CYP) enzyme system. nih.gov CYP enzymes are essential for the biotransformation of a wide array of xenobiotics, including many pharmaceutical agents. mdpi.com

A potent inducer of hepatic drug metabolism, particularly of the cytochrome P450 system, is the antituberculosis drug Rifampicin. nih.gov Co-administration of Rifampicin can significantly enhance the metabolism of drugs that are substrates for these enzymes. nih.gov This induction is a selective process, and not all drugs metabolized via oxidation are affected. nih.gov While the specific CYP isozymes responsible for the metabolism of this compound are not detailed in available research, its hepatic metabolism suggests a potential for interactions with potent enzyme inducers. Such interactions could theoretically lead to an accelerated breakdown of Bunazosin, potentially altering its plasma concentration and efficacy. Therefore, monitoring is often essential when co-administering a CYP inducer with a drug primarily cleared by hepatic metabolism. nih.gov

Elimination and Excretion Routes

The body eliminates this compound and its metabolites through carefully regulated pathways, primarily involving the renal and biliary systems.

Renal and Biliary Excretion Mechanisms

The primary route of excretion for this compound and its metabolites is via the kidneys into the urine. patsnap.com However, research indicates that the amount of unchanged drug excreted through this pathway is minimal. In studies involving patients with both normal and impaired renal function, the cumulative urinary excretion rates of bunazosin were found to be less than 1.1% of the administered dose. This suggests that the compound is extensively metabolized before renal clearance.

Clearance Rates and Half-Life Determination

The elimination half-life and clearance rate are key pharmacokinetic parameters that define the duration of a drug's presence in the body. For an extended-release formulation of Bunazosin, the elimination half-life in healthy volunteers has been determined to be approximately 12 hours.

The compound's pharmacokinetics are notably affected by organ function. Patients with impaired hepatic function have demonstrated an increase in the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and elimination half-life values. Conversely, while the elimination half-life is not significantly affected by renal insufficiency, the AUC is significantly increased and plasma clearance is reduced in these patients.

Pharmacokinetic Parameters of Bunazosin in Different Patient Populations
Patient GroupParameterValueUnit
Healthy Volunteers (Retard Formulation)Elimination Half-Life (t½)~12hours
Normal Renal and Hepatic FunctionArea Under Curve (AUC₀-∞)96.6 ± 48.7µg·h/mL
Impaired Renal FunctionArea Under Curve (AUC₀-∞)298.2 ± 199.4µg·h/mL
Liver CirrhosisArea Under Curve (AUC₀-∞)157.0 ± 101.0µg·h/mL

Chronopharmacology of this compound

Chronopharmacology examines how the body's natural circadian rhythms influence a drug's effectiveness and pharmacokinetics. youtube.com Research into this compound has revealed time-dependent antihypertensive effects.

A study evaluating the efficacy of this compound on the circadian variation of blood pressure found that the drug's effects were more pronounced during the daytime. jst.go.jp In patients with essential hypertension, both systolic blood pressure (SBP) and diastolic blood pressure (DBP) were significantly decreased during the day active span, but these decreases were not significant during the night resting span. jst.go.jp

Analysis using the cosinor method, a statistical technique for studying biological rhythms, showed that while Bunazosin significantly decreased the MESOR (Midline Estimating Statistic of Rhythm, or the 24-hour average) for both SBP and DBP, it did not alter the circadian amplitude (the extent of variation) or the acrophase (the time of peak value). jst.go.jp Heart rate parameters, including the 48-hour mean, MESOR, amplitude, and acrophase, did not show significant changes. jst.go.jp These findings indicate that this compound exerts its antihypertensive effects with a diurnal variation, being more effective during the body's active period. jst.go.jp

Effect of this compound on Circadian Blood Pressure Parameters
ParameterEffectSignificance
Daytime Systolic Blood Pressure (SBP)Decreasedp<0.05
Daytime Diastolic Blood Pressure (DBP)DecreasedSignificant
Nighttime SBP & DBPNo significant decreaseNot Significant
SBP MESORDecreasedp<0.05
DBP MESORDecreasedp<0.01
Circadian AmplitudeNo changeNot Significant
Circadian AcrophaseNo changeNot Significant

Time-Dependent Variations in Pharmacological Effects

The pharmacological effects of antihypertensive agents can exhibit variations dependent on the time of administration and the duration of therapy, a field of study known as chronopharmacology. The effectiveness of these drugs is often correlated with the body's natural circadian rhythms, which influence physiological parameters such as blood pressure. Blood pressure does not remain constant throughout a 24-hour period, and understanding these fluctuations is crucial for optimizing therapeutic outcomes. njppp.com

In the context of bunazosin, research has demonstrated differences in its pharmacodynamic effects following single versus multiple doses. Studies on a sustained-release formulation of bunazosin administered to hypertensive patients showed a significant decrease in both systolic and diastolic blood pressure after eight consecutive daily doses compared to baseline values. nih.gov This suggests an enhanced or more stable therapeutic effect over time with consistent use.

Further research into the cellular mechanisms of bunazosin has revealed effects that may contribute to long-term vascular changes. In studies using vascular smooth muscle cells (VSMCs) from spontaneously hypertensive rats, this compound was found to inhibit basal DNA synthesis. nih.gov Furthermore, it significantly suppressed the DNA synthesis response to growth factors like platelet-derived growth factor (PDGF) and epidermal growth factor (EGF). nih.gov The expression of growth factors such as basic fibroblast growth factor (bFGF) and transforming growth factor-beta1 (TGF-β1) in these cells was also significantly inhibited by bunazosin. nih.gov These antiproliferative effects on vascular cells suggest that the therapeutic benefits of bunazosin may extend beyond immediate blood pressure reduction, contributing to favorable long-term vascular remodeling, a process inherently dependent on the duration of treatment.

Correlation between Plasma Concentration and Pharmacological Response

The relationship between the plasma concentration of bunazosin and its pharmacological effect, primarily the reduction in blood pressure, has been a subject of clinical investigation. A direct correlation is not always straightforward, and the response can be influenced by the duration of treatment.

In a study involving hypertensive patients, the concentration-effect relationship was analyzed after the first dose and after eight weeks of chronic dosing with a slow-release formulation. nih.gov The analysis, based on a sigmoidal Emax model, established a clear relationship between bunazosin plasma concentration and the drop in mean arterial blood pressure. A notable finding was the change in the EC50 value, which represents the plasma concentration at which 50% of the maximum effect is observed. The EC50 increased from the first dose to the steady-state achieved after chronic dosing, indicating a shift in the concentration-response curve. nih.gov In some patients, this shift was as much as threefold, suggesting a change in responsiveness to the drug over time. nih.gov

Table 1: EC50 of Bunazosin in Hypertensive Patients This interactive table summarizes the change in the mean EC50 of bunazosin after a single dose compared to the steady-state after eight weeks of treatment.

Dosing Stage Mean EC50 (ng/mL) Standard Deviation (ng/mL)
After First Dose 4.6 ± 2.0
At Steady-State (8 weeks) 9.1 ± 7.3

Data sourced from a study on the concentration/effect relationship of bunazosin in hypertensive patients. nih.gov

Interestingly, while a significant correlation was found between the pretreatment mean arterial blood pressure and the maximum achievable effect with bunazosin, there appeared to be no direct relationship between the administered dose of bunazosin, the resulting plasma levels at trough (the lowest concentration before the next dose), and the corresponding effect at that time point. nih.gov

Further studies have explored the relationship between plasma levels and specific hemodynamic effects. In patients with renal insufficiency, a weak but statistically significant relationship was observed between plasma bunazosin concentrations and the changes in diastolic blood pressure and heart rate. nih.gov However, no correlation was found for systolic blood pressure. This research also noted the presence of hysteresis, a phenomenon where the pharmacological effect lags behind the changes in plasma concentration, indicating a complex relationship between the drug concentration in the plasma and its effect at the site of action. nih.gov

Table 2: Mentioned Compound Names

Compound Name
This compound
Platelet-derived growth factor (PDGF)
Epidermal growth factor (EGF)
Basic fibroblast growth factor (bFGF)

Preclinical Pharmacological Investigations

Cardiovascular System Research

Preclinical research has delved into the multifaceted effects of bunazosin (B1200336) on the cardiovascular system, exploring its vasodilatory properties, impact on cardiac remodeling, influence on neural control of circulation, and its effects in models of hypertension.

Vasodilatory Effects and Peripheral Resistance Modulation

Bunazosin hydrochloride exerts its primary cardiovascular effect through the blockade of alpha-1 adrenergic receptors located on vascular smooth muscle cells. patsnap.com The activation of these receptors by norepinephrine (B1679862), released from sympathetic nerves, typically leads to vasoconstriction and an increase in peripheral resistance. patsnap.com By competitively antagonizing this interaction, bunazosin induces vasodilation, resulting in a decrease in total peripheral resistance and a subsequent reduction in arterial blood pressure. patsnap.com

Preclinical studies in anesthetized dogs have provided quantitative evidence of these effects. Intravenous administration of bunazosin led to a dose-dependent decrease in aortic blood pressure and a significant, albeit transient, reduction in calculated total peripheral vascular resistance. nih.gov

Interactive Data Table: Hemodynamic Effects of Intravenous Bunazosin in Anesthetized Dogs

Dose (µg/kg i.v.) Change in Aortic Blood Pressure Change in Total Peripheral Resistance
1 Dose-dependent decrease nih.gov Transient, significant decrease nih.gov
10 Dose-dependent decrease nih.gov Transient, significant decrease nih.gov
100 Dose-dependent decrease nih.gov Transient, significant decrease nih.gov

These findings from preclinical animal models underscore the direct vasodilatory action of bunazosin and its ability to modulate peripheral vascular resistance, which is the cornerstone of its antihypertensive effect.

Effects on Cardiac Hypertrophy and Myocardial Energetics

The impact of bunazosin on cardiac hypertrophy, a common consequence of chronic hypertension, has been a subject of significant preclinical investigation, yielding somewhat varied results. In studies utilizing spontaneously hypertensive rats (SHR), a genetic model of hypertension, long-term treatment with bunazosin was shown to significantly decelerate the increase in left ventricular weight. nih.gov However, another study on SHR reported that while bunazosin reduced blood pressure, it did not reverse established left ventricular hypertrophy, a finding the researchers suggested could be due to insufficient afterload reduction or a compensatory increase in plasma norepinephrine.

Beyond its effects on cardiac mass, bunazosin has demonstrated protective effects on myocardial energetics, particularly in the context of ischemia-reperfusion injury. In isolated perfused rat hearts, bunazosin preserved the levels of adenosine (B11128) triphosphate (ATP) and creatine (B1669601) phosphate (B84403) (CrP) following a period of ischemia and improved the recovery of the pressure-rate product during reperfusion. nih.gov This suggests that bunazosin may help protect the myocardium against ischemic damage by maintaining cellular energy stores. nih.gov Further studies in SHR subjected to ischemia and reperfusion also showed that bunazosin treatment improved the restoration of both ATP and CrP. nih.gov

In a model of salt-sensitive hypertension, Dahl salt-sensitive rats fed a high-salt diet, a sub-antihypertensive dose of bunazosin was found to inhibit the development of cardiac hypertrophy. nih.gov This was evidenced by a significantly lower left ventricular weight to body weight ratio and left ventricular tissue DNA content in the bunazosin-treated group compared to controls, without a significant change in blood pressure. nih.gov

Interactive Data Table: Effect of Bunazosin on Myocardial Energetics in Ischemia-Reperfusion Models

Animal Model Intervention Outcome Measure Result
Isolated Perfused Rat Heart Bunazosin (5 x 10⁻⁷ and 5 x 10⁻⁶ mol/L) ATP and Creatine Phosphate levels after 20 min ischemia Preserved levels
Spontaneously Hypertensive Rats Bunazosin (5 mg/kg/day for 7 weeks) Restoration of ATP and Creatine Phosphate after 30 min ischemia and reperfusion Improved restoration nih.gov
Dahl Salt-Sensitive Rats Bunazosin (2 mg/kg/day for 7 weeks) Left Ventricular Weight / Body Weight Ratio Significantly lower than control nih.gov
Dahl Salt-Sensitive Rats Bunazosin (2 mg/kg/day for 7 weeks) Left Ventricular Tissue DNA Content Significantly lower than control nih.gov

These preclinical findings suggest that bunazosin may have a beneficial role in mitigating cardiac hypertrophy and preserving myocardial energy metabolism, although its effects on established hypertrophy may be complex.

Influence on Sympathetic Nerve Activity and Baroreflex Sensitivity

Bunazosin's interaction with the autonomic nervous system extends beyond its peripheral receptor blockade. Preclinical studies in anesthetized rats have demonstrated that intravenous bunazosin can modulate central sympathetic outflow. Administration of bunazosin resulted in a reduction in mean arterial pressure accompanied by a significant decrease in both heart rate and inferior cardiac sympathetic nerve activity. nih.gov Interestingly, in the same study, renal sympathetic nerve activity, which is also under sympathetic control, was not significantly decreased by bunazosin. nih.gov This suggests a potentially differential effect of bunazosin on the sympathetic outflow to different organs. nih.gov The reduction in cardiac sympathetic nerve activity may contribute to an anti-tachycardic action of the drug. nih.gov

Interactive Data Table: Effect of Intravenous Bunazosin (10 µg/kg) on Sympathetic Nerve Activity in Anesthetized Rats

Parameter Baseline (Control) Post-Bunazosin
Mean Arterial Pressure Not specified Significant reduction nih.gov
Heart Rate Not specified Significant decrease nih.gov
Inferior Cardiac Nerve Activity Not specified Decrease nih.gov
Renal Nerve Activity Not specified Not significantly decreased nih.gov

Renal Hypertension Studies

The effects of bunazosin have been investigated in the context of salt-sensitive hypertension, a condition where blood pressure is particularly responsive to dietary salt intake. In a study using Dahl salt-sensitive rats, a well-established genetic model of salt-sensitive hypertension, the administration of a sub-antihypertensive dose of bunazosin for seven weeks during a high-salt diet regimen demonstrated a notable effect on cardiac hypertrophy. nih.gov While this dose of bunazosin did not lead to a significant reduction in blood pressure compared to the control group, it did result in a significantly lower left ventricular weight to body weight ratio and a reduction in the left ventricular tissue DNA content. nih.gov This finding suggests that even without a direct antihypertensive effect in this model, bunazosin may mitigate some of the end-organ damage associated with hypertension, specifically cardiac hypertrophy. nih.gov

Interactive Data Table: Effects of a Sub-Antihypertensive Dose of Bunazosin in Dahl Salt-Sensitive Rats on a High-Salt Diet

Parameter Control Group Bunazosin-Treated Group (2 mg/kg/day)
Blood Pressure Time-dependent increase nih.gov No significant difference from control nih.gov
Left Ventricular Weight / Body Weight Ratio Higher Significantly lower nih.gov
Left Ventricular Tissue DNA Content Higher Significantly lower nih.gov

Despite the availability of this data in a salt-sensitive hypertension model, there is a notable absence of preclinical studies investigating the effects of bunazosin in the two-kidney, one-clip (2K1C) model of renovascular hypertension. The 2K1C model is a classic experimental paradigm that mimics hypertension caused by renal artery stenosis and the subsequent activation of the renin-angiotensin system. nih.govnih.govfrontiersin.org

Ocular System Research

In addition to its systemic cardiovascular effects, bunazosin has been extensively studied for its pharmacological actions within the ocular system, particularly its ability to lower intraocular pressure (IOP).

Intraocular Pressure Reduction Mechanisms (e.g., Uveoscleral Outflow)

Topical administration of this compound has been shown to effectively reduce intraocular pressure. jci.org Preclinical research, primarily in rabbits, has elucidated the primary mechanism behind this IOP-lowering effect. Studies have demonstrated that bunazosin does not significantly alter the rate of aqueous humor formation or the conventional outflow facility through the trabecular meshwork. jci.org Instead, the principal mechanism of action is an increase in the uveoscleral outflow of aqueous humor. jci.org The uveoscleral pathway is a secondary route for aqueous humor drainage from the eye. jci.org

In one key study, the topical application of 0.1% bunazosin in rabbits resulted in a significant reduction in IOP. jci.org This was accompanied by a measured increase in uveoscleral outflow, while the aqueous flow and tonographic outflow facility remained unchanged. jci.org This indicates that bunazosin facilitates the drainage of aqueous humor through the uveoscleral pathway, thereby lowering the pressure within the eye. jci.org

Interactive Data Table: Effect of Topical 0.1% Bunazosin on Aqueous Humor Dynamics in Rabbits

Parameter Baseline (Mean ± SEM) Post-Bunazosin (Mean ± SEM) P-value
Intraocular Pressure (mm Hg) 19.6 ± 1.1 13.4 ± 0.8 <0.001 jci.org
Uveoscleral Outflow Not specified Significantly increased <0.05 jci.org
Aqueous Flow Not specified No significant change Not significant jci.org
Fluorophotometric Outflow Facility Not specified No significant change Not significant jci.org

These preclinical findings have been instrumental in establishing the primary mechanism of action for the ocular hypotensive effects of bunazosin.

Ocular Blood Flow Regulation and Microcirculation in Optic Nerve Head and Retina

Preclinical studies have indicated that this compound plays a significant role in the regulation of ocular blood flow. In healthy human subjects, topical administration of this compound has been observed to increase blood velocity in the optic nerve head (ONH), retina, and choroid without causing significant alterations in blood pressure or heart rate researchgate.net. In a randomized, double-masked, placebo-controlled crossover study involving fifteen normal subjects, a 0.01% concentration of this compound was instilled in one eye. One hour post-instillation, the mean blood flow in the neuroretinal rim area of the ONH in the bunazosin-treated eyes was 13.0% higher than the baseline and significantly greater than in the placebo-treated eyes arvojournals.org. These findings suggest that topical this compound can significantly enhance tissue circulation in the neuroretinal rim arvojournals.org.

Further research in rabbit models has shown that topically applied this compound can ameliorate impairments in ocular blood flow. When nitric oxide synthase (NOS) was inhibited in rabbits, leading to reduced blood flow, a prior instillation of 0.01% this compound significantly suppressed the reduction in ONH capillary blood flow nih.gov. This suggests that by blocking alpha(1)-adrenergic receptors, bunazosin may counteract the increased basal vascular tone that results from the absence of continuous nitric oxide production nih.gov.

Neuroprotective Effects in Retinal Degeneration Models (e.g., Glutamate-induced Neurotoxicity)

This compound has demonstrated neuroprotective properties in preclinical models of retinal degeneration, particularly against glutamate-induced neurotoxicity. nih.govconsensus.app Dysregulation of glutamate (B1630785), a primary excitatory neurotransmitter, can lead to excitotoxicity, a key factor in the degeneration of retinal ganglion cells (RGCs) in various retinal diseases. mdpi.comarvojournals.org

In a study utilizing rat primary retinal cultures, this compound was found to significantly inhibit cell death induced by glutamate at concentrations of 1 and 10 microM. nih.gov The mechanism behind this neuroprotective effect is believed to be, at least in part, due to the inhibition of Na+ channels by this compound, which was shown to inhibit the Na+ influx triggered by veratridine (B1662332) or glutamate. nih.gov This suggests that this compound's neuroprotective action against glutamate-induced cell death in retinal cultures may be linked to its ability to block Na+ channels. nih.govconsensus.app

Suppression of Myopia Progression and Choroidal Blood Perfusion

Preclinical research has identified this compound as a potential agent for suppressing the progression of myopia, with its effects linked to improvements in choroidal blood perfusion. elsevierpure.comarvojournals.orgnih.gov One strategy to intervene in myopia progression is the prevention of choroidal thinning by enhancing choroidal blood perfusion (ChBP). elsevierpure.comnih.gov

In a lens-induced murine model of myopia, the topical application of this compound eye drops was evaluated. elsevierpure.comnih.gov The results showed that compared to control groups, the administration of this compound suppressed the myopic shift in refractive error, axial elongation, choroidal thinning, and scleral thinning. elsevierpure.comnih.gov Concurrently, an increase in ChBP was observed. elsevierpure.comnih.gov Another study using a similar mouse model also concluded that bunazosin has a preventive effect on myopia progression by suppressing both axial elongation and choroidal thinning, which is associated with an increase in choroidal blood flow. arvojournals.org The suppressive impact of the eye drops was found to be dose-dependent. elsevierpure.comnih.gov These findings suggest the potential of this compound eye drops in the management of myopia. elsevierpure.combohrium.com

Table 1: Effects of this compound on Myopia Progression in a Murine Model

Parameter Control Group (-30 D lens) This compound Group (-30 D lens) P-value
Myopic Shift of Refractive Error (D) -13.65 ± 5.69 2.55 ± 4.30 < 0.001
Axial Elongation (mm) 0.226 ± 0.013 0.183 ± 0.023 < 0.05
Choroidal Thinning (μm) -2.01 ± 1.80 1.88 ± 1.27 < 0.001
Scleral Thinning (μm) 11.41 ± 3.91 19.72 ± 4.01 < 0.01
Choroidal Blood Perfusion (%) 52.0 ± 4.1 59.5 ± 6.3 < 0.05

Data adapted from a lens-induced murine model study. elsevierpure.comnih.gov

Effects on Retinal Artery Constriction (Phenylephrine- and Endothelin-1-induced)

This compound has been shown to inhibit retinal artery constriction induced by both phenylephrine (B352888) and endothelin-1 (B181129) (ET-1) in preclinical rabbit models. arvojournals.orgarvojournals.orgnih.gov Phenylephrine, an α1-adrenergic receptor agonist, induces vasoconstriction in peripheral vessels. frontiersin.org In studies, intravitreous injection of phenylephrine caused a dose-dependent constriction of rabbit retinal arteries. arvojournals.orgarvojournals.org Topical application of 0.01% bunazosin was found to significantly inhibit this phenylephrine-induced vasoconstriction in the treated eye. arvojournals.orgarvojournals.org

Similarly, ET-1, a potent vasoconstrictor peptide, also induces constriction of retinal arteries when injected intravitreously. arvojournals.orgarvojournals.orgnih.gov Topical instillation of 0.01% bunazosin was also effective in partially inhibiting the vasoconstriction caused by ET-1. arvojournals.orgarvojournals.orgnih.gov Interestingly, bunazosin does not bind to ET receptors, suggesting an indirect mechanism of action. arvojournals.orgnih.gov It is proposed that the inhibitory effect of bunazosin on ET-1-induced vasoconstriction may be partly due to an interaction between the α1-adrenoceptor and the ET receptor. arvojournals.orgnih.gov A comparative study found that bunazosin inhibited ET-1-induced constriction of retinal arteries by 103%. nih.gov

Table 2: Inhibition of Induced Retinal Artery Constriction by Topical this compound

Inducing Agent Bunazosin Concentration Outcome
Phenylephrine (100 μM) 0.01% Almost complete inhibition of vasoconstriction. arvojournals.orgarvojournals.org
Endothelin-1 (300 nM) 0.01% Significant inhibition of vasoconstriction. arvojournals.orgarvojournals.orgnih.gov

Findings from studies in rabbit models.

Urological System Research

Mechanisms in Benign Prostatic Hyperplasia (BPH) and Bladder Neck Contracture

This compound is classified as an alpha-1 adrenergic receptor antagonist, and its mechanism of action in the urological system is centered on its ability to block these receptors. patsnap.com Alpha-1 adrenergic receptors are prevalent on the smooth muscle cells of the prostate, bladder neck, and prostatic capsule. patsnap.comtexasurology.com The activation of these receptors by catecholamines like norepinephrine leads to the contraction of these smooth muscles. patsnap.com In conditions such as benign prostatic hyperplasia (BPH) and bladder neck contracture, this smooth muscle contraction can lead to obstruction of the urinary channel and resistance to urinary flow. ccjm.org

By antagonizing the alpha-1 receptors in the bladder neck and prostate, this compound inhibits this smooth muscle contraction. patsnap.comccjm.org This leads to a reduction in the constriction of the urinary channel and lowers the resistance to urinary flow, thereby alleviating the symptoms associated with BPH and bladder neck contracture. patsnap.comccjm.org

Effects on Smooth Muscle Relaxation in Prostate and Bladder Neck

The therapeutic efficacy of this compound in urological conditions like BPH stems directly from its effect on smooth muscle relaxation in the prostate and bladder neck. patsnap.com As an alpha-1 adrenergic receptor antagonist, bunazosin blocks the contractile signals mediated by the sympathetic nervous system on the smooth muscle tissue in these areas. patsnap.comtexasurology.com This blockade results in the relaxation of the smooth muscles in the bladder neck and prostate. patsnap.comccjm.org This relaxation helps to relieve urinary obstruction and improve the flow of urine. patsnap.com

Table 3: Compound Names

Compound Name
This compound
Endothelin-1
Glutamate
Nitric oxide
Phenylephrine

Studies on Neurogenic Bladder Dysfunction

Neurogenic bladder dysfunction, a common consequence of spinal cord injury (SCI), is characterized by urinary retention and incontinence. The role of alpha-1 adrenergic receptor antagonists in managing this condition has been a subject of investigation. In animal models of SCI, the expression of α1a adrenergic receptor subtypes is altered in the bladder body, suggesting that selective antagonists could modulate bladder function. nih.gov

Central Nervous System Research

This compound's effects extend to the central nervous system, where it has been investigated for its influence on cerebral blood flow and its potential neuroprotective properties.

Cerebral Circulation and Blood Flow Regulation

The regulation of cerebral blood flow is critical for maintaining neuronal health and function. Preclinical studies have explored the impact of this compound on blood flow in ocular models, which can provide insights into its potential effects on cerebral microcirculation. In rabbits, topical application of this compound was found to ameliorate the impairment in ocular blood flow caused by the inhibition of nitric oxide synthase. nih.gov This suggests that by blocking alpha-1 adrenergic receptors, bunazosin may counteract vasoconstriction and improve blood supply in neural tissues. nih.gov

Another study in a murine model of myopia demonstrated that both intraperitoneal and eye drop administration of a 0.01% this compound solution resulted in an increase in choroidal blood flow. arvojournals.org

Table 1: Effect of this compound on Choroidal Blood Flow in a Murine Myopia Model

Treatment Group Choroidal Blood Flow (%) p-value (vs. Control -30D)
Control -30D 44.0 ± 6.4 -
Bunazosin Eye Drops -30D 58.9 ± 8.9 < 0.05

Data is presented as mean ± standard deviation.

Neuroprotection in Ischemic Models (e.g., Cerebral Infarction)

The potential of this compound as a neuroprotective agent has been explored in in vitro models of neuronal injury. Ischemic events like cerebral infarction lead to a cascade of detrimental biochemical events, including excitotoxicity, which contributes to neuronal cell death.

A key area of investigation has been the effect of bunazosin on vascular smooth muscle cells. In cultured vascular smooth muscle cells from spontaneously hypertensive rats (SHRs), which exhibit exaggerated growth, this compound was found to inhibit basal DNA synthesis and suppress the response to various growth factors. nih.gov This anti-proliferative effect could be relevant in the context of post-ischemic vascular remodeling. nih.gov

While comprehensive in vivo studies on the neuroprotective effects of this compound in animal models of cerebral infarction, such as the middle cerebral artery occlusion (MCAO) model, are not detailed in the available search results, the foundational research into its cellular mechanisms provides a basis for its potential therapeutic application in stroke.

Influence on Brain Renin-Angiotensin System

The renin-angiotensin system (RAS) within the brain plays a crucial role in regulating physiological processes, including blood pressure and fluid balance. While systemic administration of this compound has been shown to not significantly alter plasma renin activity, its direct interaction with the brain RAS is an area of interest. nih.gov

Preclinical studies investigating the specific effects of this compound on the components of the brain RAS, such as angiotensin II levels or the binding to AT1 receptors in brain tissue, are not extensively covered in the provided search results. However, research has shown that this compound does not suppress the response of DNA synthesis to Angiotensin II in vascular smooth muscle cells from spontaneously hypertensive rats, suggesting a degree of specificity in its interactions with different signaling pathways. nih.gov Further investigation is required to clarify the precise influence of this compound on the intricate workings of the renin-angiotensin system within the central nervous system.

Comparative Pharmacological Studies

Comparison with Other Alpha-1 Adrenoceptor Antagonists (e.g., Prazosin, Tamsulosin, Doxazosin)

Bunazosin's pharmacological actions are best understood when contrasted with other widely used alpha-1 adrenoceptor antagonists such as Prazosin, Tamsulosin, and Doxazosin (B1670899).

Alpha-1 adrenoceptors are subdivided into α1A, α1B, and α1D subtypes, and the clinical effects of antagonists are largely determined by their affinity and selectivity for these subtypes. Bunazosin (B1200336) hydrochloride is recognized as a potent and selective alpha-1 adrenoceptor antagonist. nih.gov While comprehensive data directly comparing the binding affinities (Ki values) of bunazosin with prazosin, tamsulosin, and doxazosin across all subtypes is limited in single studies, the available literature allows for a comparative overview.

Prazosin is a non-selective alpha-1 antagonist, binding with high affinity to all three subtypes (α1A, α1B, and α1D). nih.gov Doxazosin also demonstrates a non-selective profile, similar to prazosin. nih.gov In contrast, tamsulosin exhibits a degree of selectivity for the α1A and α1D subtypes over the α1B subtype, which is thought to contribute to its uroselective effects. nih.gov Bunazosin's high affinity for alpha-1 adrenoceptors has been established, and it is considered a selective antagonist at these sites. nih.govnih.gov This selectivity is crucial for its therapeutic actions, distinguishing it from non-selective agents. patsnap.com

Antagonistα1A Affinityα1B Affinityα1D AffinityOverall Selectivity
BunazosinHigh--Selective for α1
PrazosinHighHighHighNon-selective
TamsulosinHighLowerHighSelective for α1A/α1D
DoxazosinHighHighHighNon-selective

Data synthesized from multiple sources indicating general selectivity profiles. Specific Ki values are not consistently available across all sources for a direct numerical comparison.

Functionally, this translates to bunazosin having a selective inhibitory action at alpha-1 adrenoceptors, which has been demonstrated in various tissues. nih.gov Studies in rabbit eyes suggest that bunazosin can selectively suppress the norepinephrine-evoked increase in intraocular pressure without significantly affecting mydriasis, indicating a functional selectivity for different alpha-1 adrenoceptor subtypes regulating these responses. arvojournals.org

The varying receptor selectivities of alpha-1 antagonists lead to differential effects on various organ systems.

Cardiovascular System: Non-selective alpha-1 blockers like prazosin and doxazosin are known for their significant effects on blood pressure, which can lead to side effects such as orthostatic hypotension. researchgate.net Tamsulosin, with its higher selectivity for the α1A subtype predominantly found in the prostate, generally has a lesser impact on blood pressure. nih.gov Bunazosin, while used as a systemic antihypertensive, has been shown in topical formulations for ocular use to have minimal effects on blood pressure and heart rate in healthy individuals. nih.gov

Ocular System: Bunazosin hydrochloride has been extensively studied for its ocular hypotensive effects. It is used as an anti-glaucoma drug and is known to improve ocular circulation. nih.gov Topically applied bunazosin can reach the posterior segment of the eye and has shown neuroprotective effects in retinal neuronal damage models. nih.gov When used topically, it has been reported to increase blood velocity in the optic nerve head, retina, and choroid. nih.gov Other alpha-blockers like tamsulosin are associated with a risk of Intraoperative Floppy Iris Syndrome (IFIS) during cataract surgery. wikiwand.com

Urological System: Alpha-1 blockers are a first-line treatment for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). They work by relaxing the smooth muscle of the prostate and bladder neck. wikipedia.org While all the compared drugs are effective in treating LUTS, their side effect profiles can differ. Tamsulosin's uroselectivity is thought to result in fewer cardiovascular side effects. researchgate.net Bunazosin has also been shown to be effective in the symptomatic treatment of prostatism. nih.gov

AntagonistCardiovascular EffectsOcular EffectsUrological Effects
BunazosinAntihypertensive (systemic); Minimal BP change (topical)Lowers IOP, Improves ocular blood flow, NeuroprotectiveImproves LUTS in BPH
PrazosinSignificant blood pressure lowering, risk of orthostatic hypotension-Improves LUTS in BPH
TamsulosinLess impact on blood pressure than non-selective agentsRisk of IFISImproves LUTS in BPH, Uroselective
DoxazosinSignificant blood pressure lowering, risk of orthostatic hypotension-Improves LUTS in BPH

Combination Therapies and Synergistic Effects

This compound has been evaluated in combination with other therapeutic agents to enhance its efficacy, particularly in the management of ocular conditions and potentially in BPH.

Combination therapy of bunazosin with the prostaglandin analog latanoprost (B1674536) has demonstrated synergistic effects in lowering intraocular pressure (IOP) in glaucoma patients. Studies have shown that adding bunazosin to a latanoprost regimen can result in a significant additional reduction in IOP. medscape.com This additive effect is attributed to their different mechanisms of action for increasing uveoscleral outflow. nih.gov In one study, the combination of bunazosin and latanoprost showed a greater peak and maximal reduction in IOP in monkeys compared to either drug alone.

The co-administration of this compound with the beta-blocker timolol has also been found to be effective in reducing IOP. A study evaluating bunazosin as an adjunctive therapy to timolol in patients with primary open-angle glaucoma found that the combination led to a significant reduction in IOP compared to baseline. The IOP-lowering effect of beta-blockers like timolol stems from a decrease in aqueous humor production. This mechanism is complementary to that of bunazosin, which enhances uveoscleral outflow, thus providing a rationale for their combined use.

Combination TherapyConditionObserved Synergistic/Additive Effect
Bunazosin + LatanoprostGlaucomaSignificant additional reduction in Intraocular Pressure (IOP)
Bunazosin + TimololGlaucomaSignificant reduction in Intraocular Pressure (IOP) from baseline

There are no published research findings or clinical studies on the combination therapy of this compound with the antiandrogen oxendolone for the treatment of benign prostatic hyperplasia (BPH). While combination therapy for BPH often involves an alpha-1 blocker and a 5-alpha-reductase inhibitor, and oxendolone is an antiandrogen used for BPH in Japan, the specific synergistic effects of bunazosin and oxendolone have not been investigated in the available scientific literature.

Translational and Clinical Research Considerations

Biomarkers for Therapeutic Efficacy and Response Prediction

The identification of reliable biomarkers is a crucial step toward personalized medicine, allowing for the prediction of a patient's response to therapy. unirioja.eswsu.edu While specific pharmacogenomic biomarkers for bunazosin (B1200336) hydrochloride are not yet established in clinical practice, the field of pharmacogenomics offers a clear path for future research. wsu.edumayo.edu Biomarkers can be used to detect disease, monitor its progression, and evaluate the effectiveness of treatment. unirioja.es

Currently, the approach to predicting therapeutic response to many drugs relies on broad clinical characteristics. However, research is moving towards more precise molecular indicators. unirioja.es For instance, in other therapeutic areas, proteomic-based machine learning approaches are being used to identify panels of serum biomarkers to predict patient responses to specific therapies. sciety.org Such an approach could be applied to bunazosin therapy for hypertension or glaucoma to identify patient subgroups who are most likely to benefit.

Potential areas for biomarker discovery for bunazosin could include:

Genomic Markers: Single Nucleotide Polymorphisms (SNPs) in the gene encoding the alpha-1 adrenergic receptor could influence individual sensitivity and response to bunazosin. escholarship.org Identifying these variations could help tailor treatment.

Proteomic and Metabolomic Markers: Analyzing proteins and metabolites in patient samples (e.g., blood, aqueous humor) could reveal signatures that correlate with therapeutic success or failure. unirioja.es This could involve identifying novel genes associated with drug response by using metabolomics data to inform genome-wide association studies (GWAS). mayo.edu

Functional Markers: In ophthalmology, changes in choroidal blood perfusion, measurable with advanced imaging, could serve as a dynamic biomarker for the drug's effect, particularly in emerging indications like myopia. nih.govarvojournals.org

Developing a composite score from multiple biomarkers could offer a more robust predictive model for treatment response, moving beyond a "one-size-fits-all" approach. nih.gov

Development of Novel Formulations for Targeted Delivery (e.g., Ophthalmic Solutions, Sustained-Release)

Advancements in drug delivery technology are pivotal for enhancing the efficacy and convenience of bunazosin hydrochloride. ijpsjournal.com Novel drug delivery systems (NDDS) aim to deliver medication precisely to the target site, which can improve therapeutic outcomes and reduce side effects. ijpsjournal.com For bunazosin, research is focused on creating formulations that provide sustained-release and targeted delivery, particularly for ophthalmic applications. mdpi.com

Conventional eye drops are often limited by poor bioavailability due to rapid nasolacrimal drainage and low corneal penetration. To overcome these challenges, stimuli-responsive or "smart" polymer-based in-situ gel systems have attracted significant attention. mdpi.com These systems are administered as a liquid but transform into a gel upon contact with the eye's physiological conditions (e.g., temperature or pH), prolonging the drug's residence time on the ocular surface. mdpi.com

Examples of novel formulation strategies applicable to this compound include:

In-Situ Gels: Formulations using polymers like poloxamers and hydroxypropyl methylcellulose (B11928114) (HPMC) can create a gel-like consistency upon instillation, providing sustained drug release for several hours. mdpi.com

Liposomal Hydrogels: Incorporating bunazosin into liposomes, which are then embedded within a hydrogel, can further control the release profile and improve drug stability. researchgate.net

Nanoparticles: Biodegradable polymeric nanoparticles can encapsulate the drug, allowing for high precision in delivery and potentially overcoming barriers like the blood-retina barrier. ijpsjournal.comresearchgate.net

These advanced formulations hold the promise of improving the therapeutic index of bunazosin, particularly in treating chronic conditions like glaucoma where consistent intraocular pressure control is essential.

Table 1: Potential Novel Drug Delivery Systems for this compound

Delivery System Description Potential Advantages for Bunazosin
In-Situ Gels Liquid formulations that transition to a gel phase upon ocular instillation due to stimuli like temperature or pH. mdpi.com Increased pre-corneal residence time, sustained drug release, improved bioavailability, reduced dosing frequency. mdpi.com
Liposomes Microscopic vesicles composed of a lipid bilayer that can encapsulate drugs. ijpsjournal.com Enhanced drug stability, targeted delivery to specific ocular tissues, potential for improved penetration.
Nanoparticles Solid colloidal particles ranging in size from 10 to 1000 nm, made from biodegradable polymers. ijpsjournal.com High precision for targeted therapy, ability to overcome biological barriers, controlled and sustained release. ijpsjournal.com
Polymer-drug Conjugates Covalent attachment of a drug to a polymer backbone. ijpsjournal.com Improved solubility and stability, prolonged circulation time, targeted accumulation at the site of action.

Future Research Directions for this compound

Future research on this compound is poised to expand its clinical utility through the exploration of new diseases it can treat, the use of more sophisticated preclinical models to understand its mechanisms, and the application of genomic data to personalize therapy.

While bunazosin is established for treating hypertension, benign prostatic hyperplasia (BPH), and glaucoma, compelling preclinical evidence suggests its potential in a significant new therapeutic area: myopia. wikipedia.orgpatsnap.comarvojournals.org

Myopia (nearsightedness) has seen a rapid increase in incidence, becoming a global public health concern. nih.govnih.govelsevierpure.com Recent research has focused on drug repositioning to find existing safe medications that can suppress myopia progression. arvojournals.org Studies using mouse models have demonstrated that this compound eye drops can suppress the progression of myopia. nih.govnih.gov The proposed mechanism involves the drug's action as an alpha-1 adrenergic blocker, which alleviates vasoconstriction and increases choroidal blood perfusion (ChBP). nih.govarvojournals.org This increased blood flow is thought to counteract the choroidal thinning associated with myopic axial elongation. nih.govarvojournals.org

In a lens-induced myopia mouse model, administration of bunazosin eye drops was shown to:

Suppress the myopic shift in refractive error. nih.govelsevierpure.com

Inhibit axial elongation. nih.govelsevierpure.com

Prevent choroidal and scleral thinning. nih.govelsevierpure.com

Increase choroidal blood flow. nih.govarvojournals.org

The suppressive effect was found to be dose-dependent and more potent than other glaucoma eye drops and alpha-1 blockers tested. nih.govelsevierpure.com These findings strongly support further investigation into the efficacy of bunazosin for treating myopia in humans. nih.govbohrium.com

Table 2: Preclinical Findings for Bunazosin in Myopia Control (Murine Model)

Parameter Control Group (Myopia Induced) Bunazosin 0.01% Group (Myopia Induced) Outcome
Myopic Shift -13.65 ± 5.69 D +2.55 ± 4.30 D Significant suppression of myopic shift (P < 0.001). nih.govelsevierpure.com
Axial Elongation 0.226 ± 0.013 mm 0.183 ± 0.023 mm Significant inhibition of axial elongation (P < 0.05). nih.govelsevierpure.com
Choroidal Thinning -2.01 ± 1.80 µm +1.88 ± 1.27 µm Significant prevention of choroidal thinning (P < 0.001). nih.govelsevierpure.com
Scleral Thinning 11.41 ± 3.91 µm 19.72 ± 4.01 µm Significant prevention of scleral thinning (P < 0.01). nih.govelsevierpure.com
Choroidal Blood Perfusion 52.0% ± 4.1% 59.5% ± 6.3% Significant increase in blood perfusion (P < 0.05). nih.govelsevierpure.com

Advanced Preclinical Models for Disease Pathology

The use of sophisticated preclinical models is essential for elucidating the mechanisms of action of bunazosin and for testing its efficacy in various disease contexts. mdpi.com Research on bunazosin has utilized several advanced models that replicate human disease pathology.

Lens-Induced Myopia (LIM) Models: Both murine and guinea pig models are used to study myopia. nih.govarvojournals.org In these models, negative-power lenses are placed over the eye to induce axial elongation and a myopic shift, mimicking the development of nearsightedness. nih.govarvojournals.org These models have been instrumental in demonstrating bunazosin's ability to increase choroidal blood flow and suppress myopia progression. nih.govarvojournals.org

Spontaneously Hypertensive Rat (SHR) Models: Cultured vascular smooth muscle cells (VSMCs) from these rats exhibit exaggerated growth compared to cells from normotensive rats. This model is used to study the antiproliferative effects of antihypertensive drugs. Research has shown that bunazosin inhibits the hyperresponsiveness of these cells to growth factors, suggesting a mechanism beyond simple vasodilation in its antihypertensive effect. nih.gov

Retinal Neuroprotection Models: To study bunazosin's potential neuroprotective effects relevant to glaucoma, researchers use models such as rat primary retinal cultures. In these cultures, bunazosin was found to reduce glutamate-induced neuronal cell death. medchemexpress.cn Additionally, rabbit models involving the injection of vasoconstrictors like endothelin-1 (B181129) are used to impair optic nerve head blood flow and induce glaucomatous changes, allowing for the evaluation of bunazosin's protective circulatory and neuronal effects. medchemexpress.cn

These models provide critical insights into the drug's cellular and physiological effects, guiding its development for new and existing indications. mdpi.com

Table 3: Summary of Advanced Preclinical Models Used in Bunazosin Research

Model Organism/System Disease Pathology Studied Key Findings with Bunazosin
Lens-Induced Myopia (LIM) C57BL/6J Mice, Guinea Pigs Myopia progression, axial elongation, choroidal thinning. nih.govarvojournals.org Suppresses myopic shift, inhibits axial elongation, and increases choroidal blood flow. arvojournals.orgnih.gov
Vascular Smooth Muscle Cell (VSMC) Culture Spontaneously Hypertensive Rats (SHRs) Vascular smooth muscle cell proliferation in hypertension. nih.gov Inhibits exaggerated cell growth by suppressing the response to growth factors. nih.gov
Primary Retinal Culture Rats Glutamate-induced neurotoxicity (relevant to glaucoma). medchemexpress.cn Reduces neuronal cell death, suggesting a direct neuroprotective effect. medchemexpress.cn
Endothelin-1 Induced Ischemia Rabbits Impaired optic nerve head blood flow and retinal ganglion cell loss (glaucoma). medchemexpress.cn Improves optic nerve head blood flow and reduces neuronal damage. medchemexpress.cn

Pharmacogenomic Studies and Personalized Medicine Approaches

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. wsu.edu This field holds the key to moving away from a trial-and-error prescribing approach toward a more precise, personalized medicine strategy that can maximize efficacy and minimize adverse reactions. wsu.edumayo.edu

To date, there are no widespread clinical pharmacogenomic tests specifically for this compound. However, this represents a significant and valuable direction for future research. The primary target of bunazosin is the α1-adrenergic receptor. wikipedia.orgmedchemexpress.com Genetic variations (polymorphisms) in the gene encoding this receptor (ADRA1) could lead to differences in binding affinity or signal transduction, thereby altering patient response to the drug.

A future pharmacogenomic research program for bunazosin could involve:

Candidate Gene Studies: Sequencing the ADRA1 gene in patient cohorts to identify common variants.

Genome-Wide Association Studies (GWAS): A broader approach to scan the entire genome for genetic markers associated with bunazosin efficacy in treating hypertension or its intraocular pressure-lowering effect in glaucoma.

Functional Genomics: Investigating how identified genetic variants alter the function of the α1-adrenergic receptor in laboratory models.

By integrating genomic data with clinical outcomes, researchers could develop genetic tests to predict which patients will respond best to bunazosin, enabling a more personalized approach to treatment for conditions like hypertension and glaucoma. mayo.edu

Q & A

Q. How can researchers determine the solubility profile of Bunazosin Hydrochloride in various solvents?

To establish solubility, dissolve measured quantities of this compound in solvents (e.g., water, methanol, ethanol, or acetone) under controlled temperature (e.g., 25°C). Use gravimetric analysis or UV spectrophotometry at 254 nm to quantify dissolved concentrations. Note that solubility discrepancies between sources (e.g., "slightly soluble in water" vs. "highly soluble") may arise from variations in purity, temperature, or solvent preparation . Validate findings using standardized protocols, such as those outlined for similar hydrochloride compounds .

Q. What methodologies are recommended for assessing the purity of this compound?

Purity can be evaluated via:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column, UV detector (254 nm), and mobile phase (e.g., methanol:buffer mixtures) to resolve impurities. Compare peak areas of the analyte and reference standards .
  • Thin-Layer Chromatography (TLC): Employ silica gel plates and a solvent system (e.g., chloroform:methanol) to detect related substances. Quantify impurities using densitometry .
  • Elemental Analysis: Verify chloride content via titration or ion chromatography to confirm stoichiometric consistency with the molecular formula (C₁₉H₂₇N₅O₃·HCl) .

Q. What are the standard protocols for identifying this compound in laboratory settings?

Identification methods include:

  • Infrared Spectroscopy (IR): Compare sample spectra with reference data to confirm functional groups (e.g., quinazoline ring vibrations) .
  • Melting Point Determination: Measure decomposition temperature (~273°C) using a calibrated apparatus .
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyze absorption maxima in acidic or basic media to verify structural characteristics .

Q. How should this compound be stored to maintain stability in research environments?

Store in airtight, light-resistant containers at controlled room temperature (20–25°C). Monitor hygroscopicity by measuring moisture content via Karl Fischer titration. Avoid exposure to oxidizing agents or extreme pH conditions, which may degrade the compound .

Advanced Research Questions

Q. How can researchers optimize analytical parameters for quantifying this compound in complex matrices?

Optimize HPLC conditions by:

  • Adjusting mobile phase composition (e.g., acetonitrile:phosphate buffer) to improve peak resolution.
  • Modifying flow rates (1.0–1.5 mL/min) and column temperatures (30–40°C) to reduce run time while maintaining sensitivity .
  • Validating the method using ICH guidelines for linearity, accuracy, and precision. Cross-validate with mass spectrometry (LC-MS) for trace-level detection .

Q. What strategies are effective for resolving contradictions in pharmacological data involving this compound?

Address discrepancies by:

  • Systematic Review of Experimental Design: Ensure dose ranges, animal models, and endpoint measurements align with prior studies. For example, variations in α₁-adrenergic receptor affinity assays may arise from tissue-specific receptor subtypes .
  • Sensitivity Analysis: Test hypotheses under multiple conditions (e.g., pH, co-administered drugs) to identify confounding factors .
  • Meta-Analysis: Pool data from independent studies to assess reproducibility and statistical significance .

Q. How should stability-indicating methods be developed for this compound under stress conditions?

Subject the compound to forced degradation (e.g., heat, light, acidic/alkaline hydrolysis) and analyze degradation products via:

  • HPLC-DAD/MS: Identify degradation pathways (e.g., hydrolysis of the quinazoline ring) and quantify major impurities .
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months and monitor changes using validated assays .

Q. How can researchers reconcile conflicting solubility data for this compound across literature sources?

Re-evaluate experimental parameters:

  • Purity Verification: Use HPLC to confirm sample integrity, as impurities may alter solubility .
  • Temperature Control: Standardize dissolution testing at 25°C ± 0.5°C to minimize variability .
  • Solvent Preparation: Pre-saturate solvents with this compound to achieve equilibrium solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bunazosin Hydrochloride
Reactant of Route 2
Reactant of Route 2
Bunazosin Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.